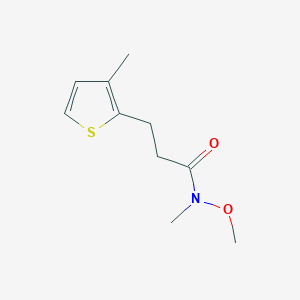
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that belongs to the class of amides It features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This method yields the desired compound with high enantioselectivity and conversion rates .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to achieve the desired enantiomeric excess. Catalysts such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine have been employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides and thiophenes.
Scientific Research Applications
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industry: The compound is utilized in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound undergoes bioreduction to form an intermediate that inhibits the reuptake of serotonin and norepinephrine, thereby exerting its antidepressant effects .
Comparison with Similar Compounds
- N-methoxy-N-methyl-3-[(2-tetrahydropyranyl)oxy]propanamide
- N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide
Comparison: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher enantioselectivity and conversion rates in bioreduction reactions, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C10H15NO2S/c1-8-6-7-14-9(8)4-5-10(12)11(2)13-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GDNBKIVUTQPTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


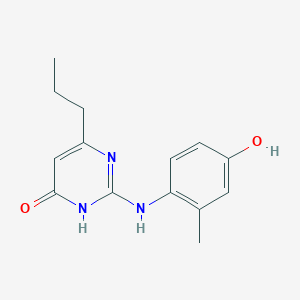

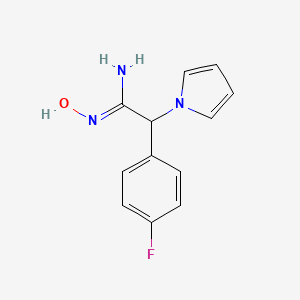
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)




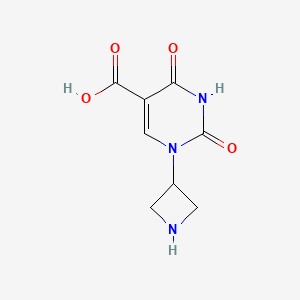
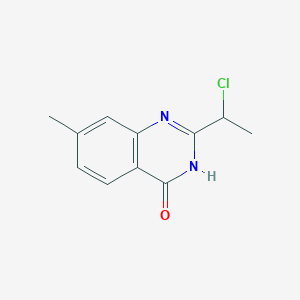
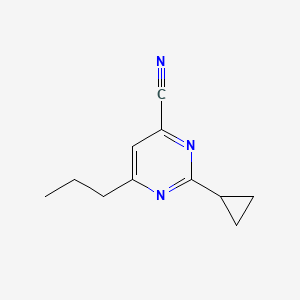
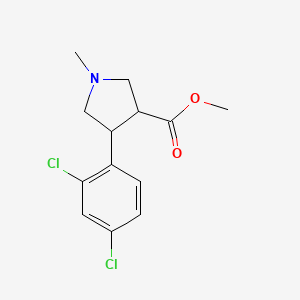
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)

